N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
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Overview
Description
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide is a useful research compound. Its molecular formula is C10H9ClF3N7 and its molecular weight is 319.68. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Optical Sensors
Heterocyclic compounds, including those containing triazole, pyridine, and other derivatives, are critical in the development of optical sensors due to their significant biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, are renowned for their versatility as synthetic intermediates and their biological significance. These compounds play a vital role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, indicating their importance in advanced chemistry and drug development investigations (Li et al., 2019).
Amino-1,2,4-triazoles in Fine Organic Synthesis Industry
Amino-1,2,4-triazoles serve as a primary raw material in the industry of fine organic synthesis. They are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing their broad utility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N7/c11-7-1-6(10(12,13)14)2-17-9(7)20-19-8(15)3-21-5-16-4-18-21/h1-2,4-5H,3H2,(H2,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGGBKWITLLYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=C(CN2C=NC=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C(/CN2C=NC=N2)\N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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